molecular formula C9H16ClN3O2 B2610852 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride CAS No. 2241130-29-8

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride

Cat. No.: B2610852
CAS No.: 2241130-29-8
M. Wt: 233.7
InChI Key: LOEKLMPPRYTWEI-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position, fused to a tetrahydropyran (oxane) ring. The amine group is positioned at the 4-carbon of the oxane ring, and the compound exists as a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-2-7-11-8(14-12-7)9(10)3-5-13-6-4-9;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEKLMPPRYTWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2(CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241130-29-8
Record name 4-(3-ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production of oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalytic systems and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. The reaction conditions often include:

  • Solvent : Dimethyl sulfoxide (DMSO)
  • Base : Sodium hydroxide (NaOH)

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique oxadiazole ring structure allows for various modifications that can lead to new chemical entities with enhanced properties.

Biology

The biological activities of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride have been explored extensively:

  • Antimicrobial Activity : Studies indicate significant antibacterial and antifungal properties against strains such as Staphylococcus aureus and Escherichia coli.
    CompoundBacterial StrainMIC (µg/mL)Reference
    4aS. aureus1–2
    4bMRSA0.25–1

Medicine

The compound is being investigated for potential therapeutic applications:

  • Anticancer Activity : Research has shown that derivatives containing the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies by Dhumal et al. demonstrated significant inhibition of cancer cell proliferation through enzyme inhibition mechanisms.

Case Study: Anticancer Effects

In a study published in a peer-reviewed journal, derivatives of oxadiazole were tested against several cancer cell lines, showing promising results in reducing cell viability through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. For instance, some oxadiazole derivatives exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes . The compound’s effects are mediated through the modulation of these receptors and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents/Modifications Key Applications/Findings References
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine HCl Oxane ring Ethyl-oxadiazole, amine at C4 Under investigation (structural analog studies)
CDD-0102A (5-(3-Ethyl-oxadiazolyl)-tetrahydropyrimidine HCl) Tetrahydropyrimidine Ethyl-oxadiazole, amine in bicyclic system Partial M1 receptor agonist; reduces autism-like behaviors in mice
[2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl Ethylamine chain Ethyl-oxadiazole, primary amine Intermediate for bioactive molecules
[(3-Ethyl-oxadiazol-5-yl)methyl]methylamine HCl Methylamine chain Ethyl-oxadiazole, secondary amine LogP = 0.4; high solubility
4-(3-Ethyl-oxadiazol-5-yl)piperidine HCl Piperidine ring Ethyl-oxadiazole, amine at C4 Antimicrobial candidate

Structural Insights :

  • Ring Systems : Oxane (target) vs. tetrahydropyrimidine (CDD-0102A) vs. piperidine () alter conformational flexibility and binding interactions.
  • Amine Positioning : Primary amines (e.g., [2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine) vs. secondary amines (e.g., methylated derivatives) influence hydrogen-bonding capacity and target selectivity.
Target Compound vs. CDD-0102A:
  • CDD-0102A demonstrated efficacy in reducing repetitive behaviors and improving behavioral flexibility in BTBR mice, a model for autism spectrum disorder (ASD). This activity is attributed to its partial agonism at M1 muscarinic receptors .
Antimicrobial Derivatives:
  • Compounds like 4-(3-(4-methoxyphenyl)-oxadiazol-5-yl)phenol HCl () and 4-(3-cyclopropyl-oxadiazol-5-yl)piperidine HCl () show activity against enteric pathogens, highlighting the role of substituents (e.g., methoxy, cyclopropyl) in enhancing antimicrobial potency.

Physicochemical Properties

The table below compares molecular properties critical for drug-likeness:

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors LogP (Predicted) Rotatable Bonds
4-(3-Ethyl-oxadiazolyl)oxan-4-amine HCl ~220 (estimated) 2 / 4 1.2 (estimated) 2
CDD-0102A 228.69 2 / 5 0.8 3
[(3-Ethyl-oxadiazol-5-yl)methyl]methylamine HCl 141.17 1 / 4 0.4 3
[2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl 177.64 2 / 3 0.9 3

Key Observations :

  • Lower molecular weight and LogP values (e.g., methylamine derivatives) correlate with improved solubility but reduced membrane permeability.
  • The target compound’s oxane ring may balance solubility and rigidity, making it suitable for oral bioavailability.

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.

The molecular formula of the compound is C10H16N2O3C_{10}H_{16}N_{2}O_{3} with a molecular weight of 212.25 g/mol. The structure includes an oxadiazole ring, which is known for its biological significance.

PropertyValue
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
IUPAC Name4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride
CAS Number88571-69-1

Synthesis

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives under basic conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : Studies have demonstrated that derivatives of oxadiazole can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis .
  • Antifungal Activity : The compound has shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .
  • Antitubercular Activity : Some studies have reported that oxadiazole derivatives can inhibit Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

Anticancer Activity

The biological activity of oxadiazole derivatives extends to anticancer properties. For example:

  • Cytotoxic Effects : Research has indicated that certain substituted oxadiazoles possess cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance potency .
  • Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine :

  • Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity and found several promising candidates with significant inhibitory effects on Mycobacterium bovis .
  • Desai et al. (2018) reported on a set of pyridine-based oxadiazoles that exhibited potent antibacterial properties against multiple pathogens, highlighting their potential as new antibiotics .
  • A study by Paruch et al. (2020) synthesized various 2,5-disubstituted 1,3,4-oxadiazoles and tested them for antibacterial activity, identifying several compounds with promising results for further investigation .

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